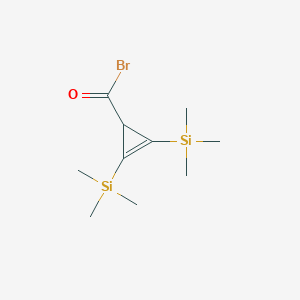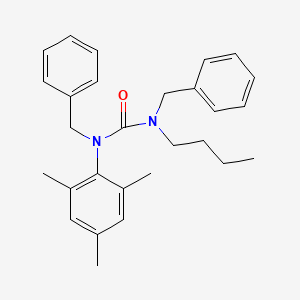![molecular formula C13H11N3O3 B14392399 2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione CAS No. 88529-60-6](/img/structure/B14392399.png)
2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione is a compound that features both imidazole and isoindole moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while isoindole is a bicyclic structure with nitrogen in its ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione typically involves the formation of the imidazole ring followed by its attachment to the isoindole moiety. One common method involves the cyclization of a precursor containing the necessary functional groups under acidic or basic conditions. The reaction conditions often require a catalyst, such as trifluoroacetic acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process typically includes the formation of the imidazole ring, followed by its functionalization and subsequent attachment to the isoindole moiety. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazole derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The isoindole moiety can interact with nucleic acids or proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-Imidazol-2-yl)phenol
- 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines
- 1-[2-[(6-Phenylhexyl)amino]-1H-imidazol-5-yl]ethanone
Uniqueness
2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione is unique due to its combination of imidazole and isoindole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Propiedades
Número CAS |
88529-60-6 |
|---|---|
Fórmula molecular |
C13H11N3O3 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
2-[2-(1H-imidazol-5-yl)ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C13H11N3O3/c17-12-10-3-1-2-4-11(10)13(18)16(12)19-6-5-9-7-14-8-15-9/h1-4,7-8H,5-6H2,(H,14,15) |
Clave InChI |
KGYMQQAJSYYFLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCC3=CN=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


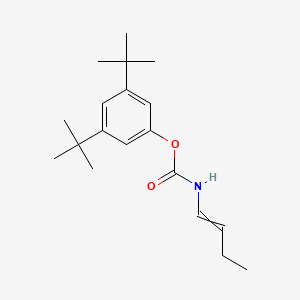
![2-[(Pyrazin-2-yl)sulfanyl]pyridin-3-amine](/img/structure/B14392338.png)
![3-{[(Benzyloxy)carbonyl]amino}-N-formyl-L-alanine](/img/structure/B14392341.png)
![Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl-](/img/structure/B14392365.png)
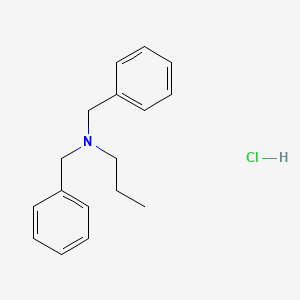
![2-[2-(Phenylsulfanyl)furan-3-yl]ethan-1-ol](/img/structure/B14392374.png)
![Dipropyl [3-(benzyloxy)-2-hydroxypropyl]phosphonate](/img/structure/B14392377.png)
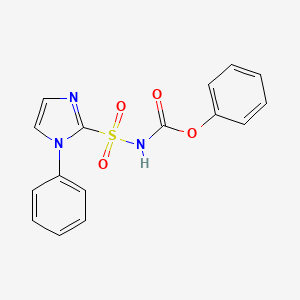
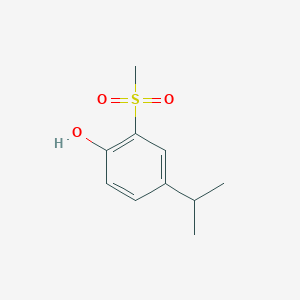
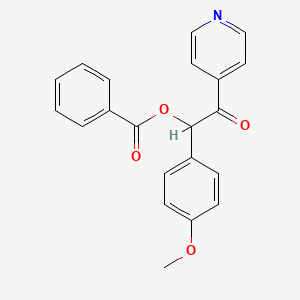
![3-[Chloro(dimethyl)silyl]propan-1-amine](/img/structure/B14392397.png)
![1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14392403.png)
